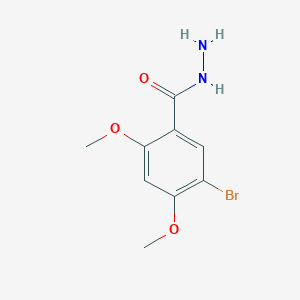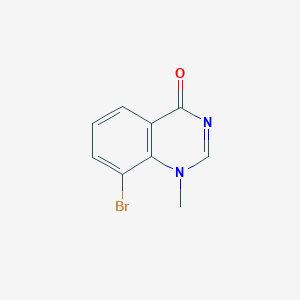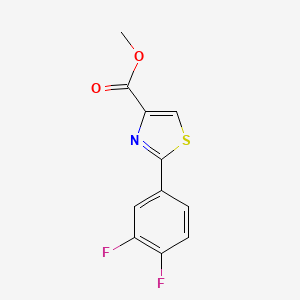
5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under suitable conditions . The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the fluorine atoms.
Coupled Products: Biaryl compounds formed through coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into materials to enhance their properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison:
- Uniqueness: The presence of both a methyl group and a trifluoromethyl group in 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets .
- Reactivity: Compared to other fluorinated pyridines, this compound may exhibit different reactivity patterns due to the combined effects of the substituents on the pyridine ring.
Propriétés
Formule moléculaire |
C7H5F4N |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 |
Clé InChI |
WGAGSYFNXGRCSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



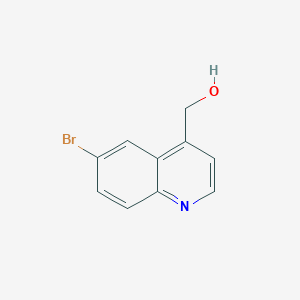
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
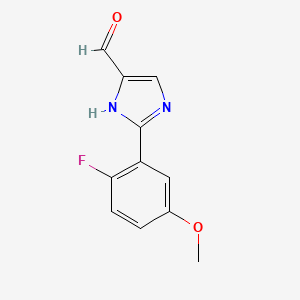

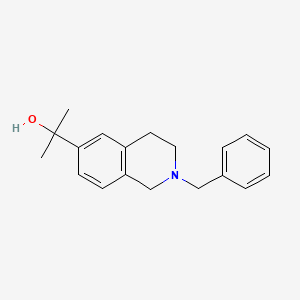
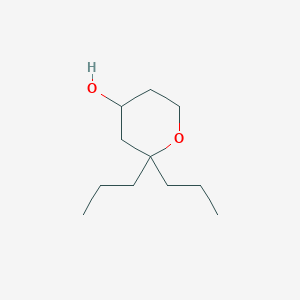
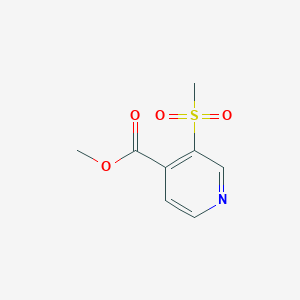
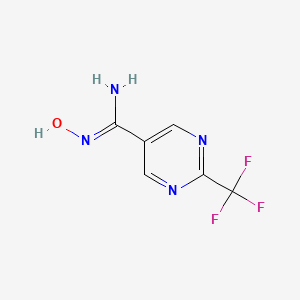
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
